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Compound of Interest

Compound Name: PF-0713

Cat. No.: B1679685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of PF-0713, also known as

ciprofol or HSK3486, with the widely used anesthetic agent, propofol. The information

presented is based on available preclinical and clinical experimental data to assist researchers

and drug development professionals in evaluating this novel sedative agent.

Overview of PF-0713 (Ciprofol/HSK3486)
PF-0713, chemically identified as (R)-2-(1-cyclopropylethyl)-6-isopropylphenol, is a novel 2,6-

disubstituted phenol derivative and a structural analogue of propofol.[1] It is a potent, short-

acting intravenous sedative-hypnotic agent.[2] Like propofol, PF-0713 acts as a positive

allosteric modulator and a direct agonist of the gamma-aminobutyric acid type A (GABA\u2090)

receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous

system.[2][3] The introduction of a cyclopropyl group into its structure is believed to enhance its

binding affinity to the GABA\u2090 receptor, resulting in a higher potency compared to

propofol.[1][4]

Comparative Efficacy and Potency
Experimental data from both preclinical and clinical studies have demonstrated the sedative

and hypnotic properties of PF-0713, often showing a higher potency than propofol.
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In preclinical animal models, PF-0713 has shown a rapid onset of hypnosis, similar to propofol,

but with a higher therapeutic index.

Table 1: Preclinical Sedative Effects of PF-0713 (HSK3486) vs. Propofol in Animal Models

Parameter Animal Model
PF-0713
(HSK3486)

Propofol Key Findings

Hypnotic

Potency
Rats

~4-5 fold higher

than propofol
-

HSK3486

induced hypnosis

at lower doses

compared to

propofol.[2]

Therapeutic

Index
Rats

~1.5 times that of

propofol
-

HSK3486

demonstrated a

wider safety

margin in rats.[2]

Cardiovascular

Effects
Rats

4 mg/kg reduced

Mean Arterial

Pressure (MAP)

by 20%

16 mg/kg

reduced MAP by

30%

HSK3486

showed a less

pronounced

effect on blood

pressure for a

similar duration

of loss of righting

reflex (LORR).[2]

[5]

Hypnosis

Induction
Dogs

Rapid onset of

hypnosis

Rapid onset of

hypnosis

Both agents

induced hypnosis

quickly following

intravenous

administration.[2]

Clinical Data
Multiple clinical trials have compared the sedative and anesthetic efficacy of PF-0713 (ciprofol)

with propofol in various procedural settings.
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Table 2: Clinical Efficacy of PF-0713 (Ciprofol) vs. Propofol for Sedation and Anesthesia

Induction

Endpoint Procedure
PF-0713
(Ciprofol)
Dose

Propofol Dose Results

Success Rate of

Sedation

Painless

Hysteroscopy

0.53 mg/kg

(ED₉₅)

2.16 mg/kg

(ED₉₅)

Ciprofol

demonstrated a

potency ratio of

approximately

4.1:1.0 over

propofol.[6]

Success Rate of

Sedation

Outpatient

Hysteroscopy

0.444 mg/kg

(ED₅₀)

1.985 mg/kg

(ED₅₀)

The potency-

ratio of ciprofol to

propofol was

determined to be

1.0:4.5.[7]

Induction

Success Rate

General

Anesthesia
Not specified Not specified

Ciprofol showed

similar

advantages to

propofol in terms

of induction

success rate.[8]

Time to Full

Alertness

Procedural

Sedation/Anesth

esia

May be

prolonged
-

Some studies

suggest a

potentially longer

time to full

alertness with

ciprofol.[8]

Safety Profile Comparison
A key area of investigation for PF-0713 has been its safety profile, particularly in comparison to

the known side effects of propofol.
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Table 3: Comparative Safety Profile of PF-0713 (Ciprofol) vs. Propofol in Clinical Trials

Adverse Event PF-0713 (Ciprofol) Propofol Key Findings

Injection Site Pain
Significantly lower

incidence
Higher incidence

Clinical trials

consistently report a

significantly lower

incidence of pain on

injection with ciprofol.

[6][8]

Hypotension May be reduced -

Some studies suggest

a reduced risk of

hypotension with

ciprofol compared to

propofol.[8]

Respiratory

Depression
May be reduced -

Evidence suggests a

potential for reduced

respiratory depression

with ciprofol.[6][8]

Experimental Protocols
Preclinical Sedative Effect Assessment in Rats

Animal Model: Sprague-Dawley rats.

Drug Administration: Intravenous (IV) bolus injection of HSK3486 or propofol.

Endpoint: Loss of Righting Reflex (LORR). The inability of the rat to right itself within 30

seconds when placed on its back was considered as the endpoint for hypnosis.

Cardiovascular Monitoring: Telemetry experiments to measure Mean Arterial Pressure (MAP)

following drug administration.[2][5]

Clinical Trial Protocol for Sedation in Painless
Hysteroscopy
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Study Design: Randomized, double-blind, dose-response study.

Patient Population: Adult female patients undergoing elective hysteroscopy.

Intervention: Patients were allocated to receive a single intravenous bolus of either ciprofol

(at varying doses) or propofol (at varying doses).

Primary Endpoint: Success rates of anesthesia induction, defined as achieving a Modified

Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 within 2 minutes.

Data Analysis: Probit regression was used to estimate the ED₅₀ (dose for 50% response)

and ED₉₅ (dose for 95% response).[6]

Mechanism of Action and Signaling Pathway
PF-0713 (ciprofol) exerts its sedative effects by enhancing the function of the GABA\u2090

receptor, a ligand-gated ion channel. Binding of PF-0713 to the GABA\u2090 receptor

increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell

membrane and inhibition of neuronal firing.[9][10]
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Caption: PF-0713's mechanism of action at the GABA-A receptor.

Conclusion
PF-0713 (ciprofol/HSK3486) is a potent sedative-hypnotic agent with a mechanism of action

similar to propofol but with a higher potency. Clinical data suggests a comparable efficacy for

sedation and anesthesia induction to propofol, with a potentially improved safety profile,
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notably a significantly lower incidence of injection site pain. Further research and clinical

experience will continue to define its role in clinical practice as an alternative sedative agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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